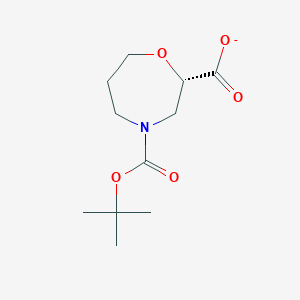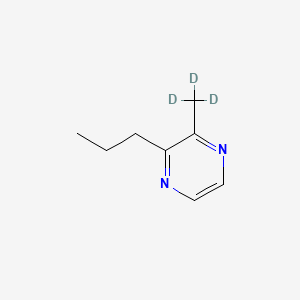
2-Methyl-3-propylpyrazine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-propylpyrazine-d3: is a deuterated analog of 2-Methyl-3-propylpyrazine, a compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in flavor and fragrance industries. The deuterated version, this compound, is specifically labeled with deuterium, making it useful in various scientific research applications, particularly in the field of drug development and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-propylpyrazine-d3 involves the incorporation of deuterium into the molecular structure of 2-Methyl-3-propylpyrazine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the deuterated compound. Quality control measures, including gas chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-3-propylpyrazine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using Pd/C.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Non-deuterated 2-Methyl-3-propylpyrazine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-propylpyrazine-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify the concentration of pyrazine derivatives.
Biology: The compound is used in metabolic studies to trace the metabolic pathways and understand the biotransformation of pyrazine compounds in biological systems.
Medicine: In drug development, it helps in studying the pharmacokinetics and pharmacodynamics of pyrazine-based drugs by providing insights into their absorption, distribution, metabolism, and excretion.
Industry: It is used in the flavor and fragrance industry to develop new flavors and fragrances with enhanced stability and sensory properties
Wirkmechanismus
The mechanism of action of 2-Methyl-3-propylpyrazine-d3 involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-propylpyrazine: The non-deuterated analog with similar chemical properties but different isotopic composition.
2-Propyl-3-methylpyrazine: An isomer with the same molecular formula but different structural arrangement.
3-Propyl-2-methylpyrazine: Another isomer with a different arrangement of the methyl and propyl groups on the pyrazine ring
Uniqueness: 2-Methyl-3-propylpyrazine-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the stability of the compound and allows for precise tracking in metabolic studies, making it a valuable tool in various scientific fields .
Eigenschaften
Molekularformel |
C8H12N2 |
|---|---|
Molekulargewicht |
139.21 g/mol |
IUPAC-Name |
2-propyl-3-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C8H12N2/c1-3-4-8-7(2)9-5-6-10-8/h5-6H,3-4H2,1-2H3/i2D3 |
InChI-Schlüssel |
XAWKNALRUSOTOY-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=NC=CN=C1CCC |
Kanonische SMILES |
CCCC1=NC=CN=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


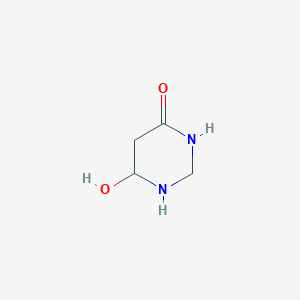
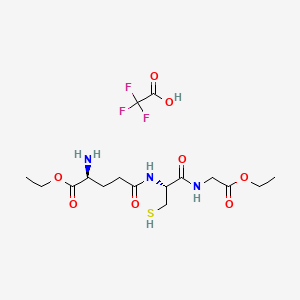
![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)
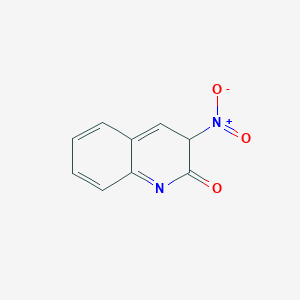
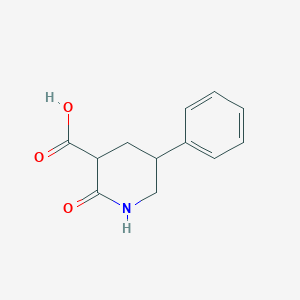
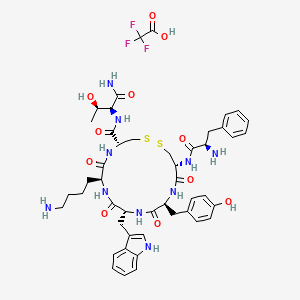

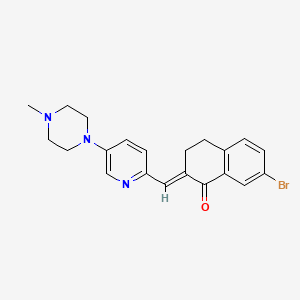
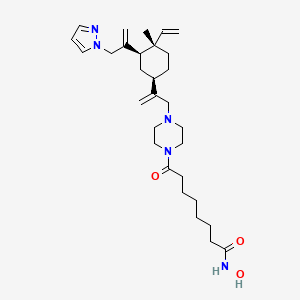
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14,24-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12363163.png)
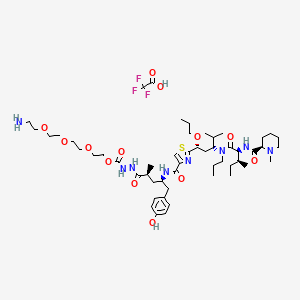

![2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363181.png)
